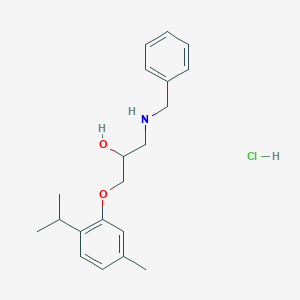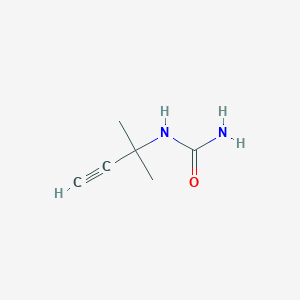
4-fluoro-N-phenethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-phenylbenzamide is a chemical compound with the molecular formula C13H10FNO. It has an average mass of 215.223 Da and a monoisotopic mass of 215.074646 Da . It is also known by other names such as 4-Fluor-N-phenylbenzamid, 4-fluorobenzanilide, and Benzamide, 4-fluoro-N-phenyl- .
Synthesis Analysis
The synthesis of fluorinated compounds has been a topic of interest in recent years due to their wide applications in various fields. Enzymatic synthesis methods have been explored, involving enzymes such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, and others . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Aplicaciones Científicas De Investigación
Pentafluoroethylating Reagent
Background: Perfluoroalkylated molecules, including pharmaceutical compounds, possess desirable biological and chemophysical properties. Among these, the pentafluoroethyl group (CF2CF3) has attracted attention due to its presence in biologically active compounds.
Application:Researchers have prepared a novel bispentafluoroethylated organocuprate : Researchers have prepared a novel bispentafluoroethylated organocuprate: [Ph4P]+[Cu(CF2CF3)2]−. This complex serves as a versatile pentafluoroethylating reagent. Notably, it demonstrates a remarkable range of reactivities toward various substrates:
The ability to construct C(sp3)–/C(sp2)–/C(sp)–CF2CF3 bonds using a single reagent makes it valuable for synthetic chemistry .
Third-Order Nonlinear Optical Material
Background: The compound 4-fluoro-N-[4-(diethylamino)benzylidene]aniline (FDEABA) has been investigated for its nonlinear optical properties.
Application: Single crystals of FDEABA exhibit third-order nonlinear optical behavior. Researchers have grown these crystals using the slow evaporation method. The placement of protons within the molecule has been confirmed by nuclear magnetic resonance spectral analysis .
Schiff Base Material with Nonlinear Optical Properties
Background: The Schiff base material (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate (FPMBH) is another intriguing compound.
Application: FPMBH has been studied for its structural and nonlinear optical properties. Experimental investigations using FTIR, UV, and NMR techniques have provided insights into its behavior. Understanding such materials contributes to the development of advanced optical devices .
Safety and Hazards
While specific safety data for 4-Fluoro-N-phenylbenzamide is not available in the search results, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment. In case of exposure, seek medical attention immediately .
Direcciones Futuras
Fluorinated compounds, including 4-Fluoro-N-phenylbenzamide, have significant potential in various fields, including medicinal chemistry. The unique properties of fluorine make these compounds attractive for the development of new pharmaceuticals and materials . Future research could focus on exploring the biological activity of 4-Fluoro-N-phenylbenzamide and developing efficient synthetic methods for its preparation.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes such as succinate dehydrogenase inhibitors (sdhis) .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding and pi-pi interactions .
Biochemical Pathways
Similar fluorinated compounds have been found to impact various biochemical pathways, including those involved in the degradation of fluorinated drugs .
Pharmacokinetics
Similar fluorinated compounds have been found to have high metabolic stability, which could potentially impact the bioavailability of 4-fluoro-n-phenethylbenzamide .
Result of Action
Similar fluorinated compounds have been found to have potent inhibitory effects on their target enzymes .
Propiedades
IUPAC Name |
4-fluoro-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFNXEQNOIUFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-fluoro-N-phenethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(2-fluorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2711893.png)
![Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate](/img/structure/B2711898.png)
![4-isobutyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2711900.png)
![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B2711903.png)

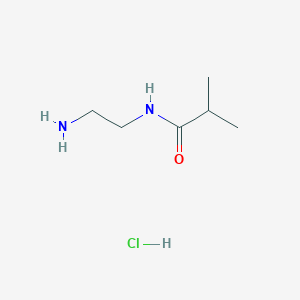
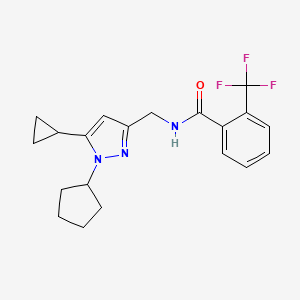
![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2711909.png)
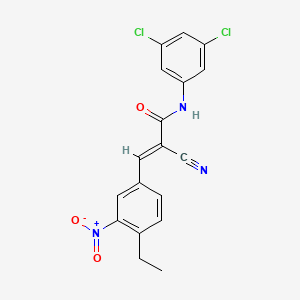
![methyl 2-{[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate](/img/structure/B2711911.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2711912.png)
